Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

Methyl 3-hydroxy-2-naphthoate structure
Methyl 3-hydroxy-2-naphthoate structure
Nome do Produto:Methyl 3-hydroxy-2-naphthoate
N.o CAS:883-99-8
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00004099
CID:40192
PubChem ID:70163

Methyl 3-hydroxy-2-naphthoate Propriedades químicas e físicas

Nomes e Identificadores

    • methyl 3-hydroxy-2-naphthoate
    • 3-Hydroxy-2-naphthoic acid methyl ester
    • Methyl 2-hydroxy-3-naphthate
    • methyl 3-hydroxynaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
    • Methyl 2-hydroxy-3-naphthoate
    • Methyl 3-hydroxy-2-naphthalenecarboxylate
    • 2-Hydroxy-3-naphthoic acid methyl ester
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester
    • QCA37S018N
    • YVVBECLPRBAATK-UHFFFAOYSA-N
    • METHYL-3-HYDROXY-2-NAPHTHOATE
    • Oprea1_708489
    • methyl
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
    • 3-(Methoxycarbonyl)-2-naphthol
    • 3-Carbomethoxy-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
    • Methyl 2-hydroxy-3-naphthoic acid
    • Methyl 2-hydroxynaphthalene-3-carboxylate
    • NSC 25175
    • 883-99-8
    • NS00039264
    • MFCD00004099
    • BBL000072
    • Z19713483
    • Methyl 3-hydroxy-2-naphthoate, 97%
    • CS-0070675
    • .beta.-Hydroxynaphthoic acid methyl ester
    • F17484
    • AKOS000121247
    • SR-01000319748
    • DTXSID8061260
    • STK331041
    • UNII-QCA37S018N
    • SR-01000319748-1
    • SCHEMBL441907
    • NSC25175
    • SY050153
    • DB-057066
    • InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • YVVBECLPRBAATK-UHFFFAOYSA-
    • ALBB-023364
    • AI3-30205
    • NSC-25175
    • EN300-15492
    • AS-47987
    • EINECS 212-936-9
    • methyl 3-hydroxyl-2-naphthoate
    • H0283
    • 2,3-HydroxynaphthoesA currencyuremethylester
    • F2182-0163
    • Methyl 3-hydroxy-2-naphthoate
    • MDL: MFCD00004099
    • Inchi: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • Chave InChI: YVVBECLPRBAATK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
    • BRN: 1074526

Propriedades Computadas

  • Massa Exacta: 202.06300
  • Massa monoisotópica: 202.063
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 239
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 46.5
  • Contagem de Tautomeros: 5

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.1868 (rough estimate)
  • Ponto de Fusão: 72.0 to 76.0 deg-C
  • Ponto de ebulição: 205-207 °C(lit.)
  • Ponto de Flash: 205-207°C/160mm
  • Índice de Refracção: 1.5440 (estimate)
  • PSA: 46.53000
  • LogP: 2.33200
  • Solubilidade: Not determined

Methyl 3-hydroxy-2-naphthoate Informações de segurança

Methyl 3-hydroxy-2-naphthoate Dados aduaneiros

  • CÓDIGO SH:2918290000
  • Dados aduaneiros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Methyl 3-hydroxy-2-naphthoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
5g
¥45 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-500g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
500g
¥2438.00 2024-04-27
Enamine
EN300-15492-10.0g
methyl 3-hydroxynaphthalene-2-carboxylate
883-99-8 95%
10.0g
$35.0 2023-07-09
SHENG KE LU SI SHENG WU JI SHU
sc-250352-5g
Methyl 3-hydroxy-2-naphthoate,
883-99-8
5g
¥594.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141315-100g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
100g
¥451.00 2024-04-27
Life Chemicals
F2182-0163-1g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%+
1g
$21.0 2023-09-06
Life Chemicals
F2182-0163-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%+
5g
$60.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62810-25g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 95%
25g
¥97.0 2023-09-07
TRC
M327133-500mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
500mg
$ 65.00 2022-06-04
TRC
M327133-250mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
250mg
$ 50.00 2022-06-04

Methyl 3-hydroxy-2-naphthoate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Referência
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  3.5 h, rt; rt
Referência
Necrosis Avidity of 99mTc(CO)3-Labeled Pamoic acid Derivatives: Synthesis and Preliminary Biological Evaluation in Animal Models of Necrosis
Fonge, Humphrey; et al, Bioconjugate Chemistry, 2007, 18(6), 1924-1934

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
1.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Referência
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Bis(8-quinolinolato)copper Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage
Zhu, Yan; et al, Journal of Organic Chemistry, 2013, 78(19), 9898-9905

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Referência
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 15 min, 40 °C
Referência
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Referência
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Synthetic Routes 8

Condições de reacção
Referência
Phthalazines. XIV. Reaction of phthalazine 2-oxide with acetylenic dienophiles
Oishi, Etsuo; et al, Yakugaku Zasshi, 1983, 103(1), 34-42

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium hydride Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ;  30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ;  -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
2.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Referência
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  90 min, rt
Referência
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ;  0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Referência
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Thionyl chloride ;  0 °C; 10 min, 0 °C; 0 °C → reflux; overnight, reflux
Referência
Construction of C-N Atropisomers by Aminocatalytic Enantioselective Addition of Indole-2-carboxaldehydes to o-Quinone Derivatives
Corti, Vasco ; et al, Chemistry - A European Journal, 2022, 28(60),

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  10 min, 0 °C; 10 h, 0 °C → reflux
Referência
Organocatalytic atroposelective construction of axially chiral arylquinones
Zhu, Shuai; et al, Nature Communications, 2019, 10(1), 1-10

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydride ,  Copper, hexa-μ3-hydrohexakis(triphenylphosphine)hexa-, octahedro Solvents: Dimethyl sulfoxide ;  3.5 h, 25 °C
Referência
Nucleophilic partners in the tandem conjugate addition-Dieckmann condensation reaction. 1. Synthesis of 1,2,3-trisubstituted naphthalenes
Martinez, Aaron D.; et al, Journal of Organic Chemistry, 2004, 69(3), 991-992

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Referência
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Methyl 3-hydroxy-2-naphthoate Raw materials

Methyl 3-hydroxy-2-naphthoate Preparation Products

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(CAS:883-99-8)Methyl 3-hydroxy-2-naphthoate
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